molecular formula C23H24N2O2 B11956019 Urea, N'-(2-methoxy-5-methylphenyl)-N,N-bis(phenylmethyl)- CAS No. 86764-69-4

Urea, N'-(2-methoxy-5-methylphenyl)-N,N-bis(phenylmethyl)-

Cat. No.: B11956019
CAS No.: 86764-69-4
M. Wt: 360.4 g/mol
InChI Key: QENSTJKJSDMWLV-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea: is an organic compound with the molecular formula C23H24N2O2 It is a urea derivative characterized by the presence of two benzyl groups and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea typically involves the reaction of N,N-dibenzylamine with 2-methoxy-5-methylphenyl isocyanate . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as or .

    Reduction: Reduction reactions can be performed using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions, using reagents such as or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized benzyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N-dibenzyl-N’-(2-methoxyphenyl)urea
  • N,N-dibenzyl-N’-(2-methylphenyl)urea
  • N,N-dibenzyl-N’-(2-methoxy-4-methylphenyl)urea

Comparison: N,N-dibenzyl-N’-(2-methoxy-5-methylphenyl)urea is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural variation can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.

Properties

CAS No.

86764-69-4

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2-methoxy-5-methylphenyl)urea

InChI

InChI=1S/C23H24N2O2/c1-18-13-14-22(27-2)21(15-18)24-23(26)25(16-19-9-5-3-6-10-19)17-20-11-7-4-8-12-20/h3-15H,16-17H2,1-2H3,(H,24,26)

InChI Key

QENSTJKJSDMWLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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